RTC-5 -

RTC-5

Catalog Number: EVT-1717212
CAS Number:
Molecular Formula: C24H22ClF3N2O3S
Molecular Weight: 511.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The RTC-5 is classified under viral replication complexes, specifically within the family of coronaviruses. Research indicates that the RTC is involved in both continuous RNA synthesis for genome replication and discontinuous transcription for mRNA production. It operates within the cytoplasm of infected cells, where it interacts with various host factors and cellular membranes to enhance its activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of RTC-5 involves several intricate steps, primarily occurring in the cytoplasm of infected cells. The process begins with the translation of viral proteins necessary for forming the RTC. These proteins include non-structural proteins that assemble into a complex capable of synthesizing RNA.

  1. In Vitro Assays: Researchers utilize in vitro assays to study RTC activity by isolating it from cytoplasmic extracts of infected cells. This involves centrifugation to separate the RTC from other cellular components .
  2. Reaction Optimization: Key parameters such as temperature, incubation time, and magnesium ion concentration are optimized to enhance RTC activity. For instance, optimal conditions have been found to occur at 30°C with 2 mM magnesium ions, which are crucial for RNA polymerase activity .
  3. Isolation Techniques: The RTC can be isolated along with membrane structures that protect it from degradation by cellular enzymes, highlighting the importance of cellular membranes in maintaining RTC integrity during RNA synthesis.
Molecular Structure Analysis

Structure and Data

The molecular structure of RTC-5 is complex and involves multiple proteins that form a functional unit capable of RNA synthesis. Key structural features include:

  • Protein Composition: The RTC comprises several non-structural proteins (such as nsp12, nsp7, and nsp8) that together create an active site for RNA synthesis.
  • Membrane Association: The RTC is associated with double-membrane structures formed during viral infection, which are believed to facilitate its function by providing a localized environment conducive to RNA synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving RTC-5 are centered around the synthesis of RNA from ribonucleoside triphosphates (NTPs). The key reactions include:

  1. RNA Polymerization: The RTC catalyzes the polymerization of NTPs into RNA strands, utilizing a template strand to ensure accurate replication.
  2. Discontinuous Transcription: During mRNA synthesis, the RTC engages in a unique process where it switches templates between different regions of the viral genome, allowing for the production of subgenomic RNAs necessary for encoding viral proteins .

The efficiency and fidelity of these reactions are influenced by various factors including enzyme concentrations, ionic conditions, and interaction with host factors.

Mechanism of Action

Process and Data

The mechanism by which RTC-5 operates involves several key processes:

  1. Template Recognition: The complex recognizes specific sequences within the viral RNA genome that serve as templates for transcription.
  2. RNA Synthesis: Once bound to the template, the RTC catalyzes the addition of nucleotides to form new RNA strands through a series of elongation steps.
  3. Template Switching: During subgenomic RNA synthesis, a process known as template switching occurs where the RTC can switch from one template region to another, allowing for diverse mRNA species to be produced .

Data suggests that this mechanism is highly regulated by both viral and host factors, ensuring efficient viral replication even under varying cellular conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of RTC-5 are closely tied to its function as a protein complex involved in RNA synthesis:

  • Stability: The stability of RTC-5 is significantly enhanced by its association with cellular membranes which protect it from proteolytic degradation.
  • Solubility: Being a protein complex, its solubility can vary based on ionic strength and pH levels in the cytoplasm.

Chemical properties include its enzymatic activity characterized by:

  • Catalytic Efficiency: The ability to catalyze RNA synthesis efficiently under optimal conditions.
  • Ionic Dependency: A strong dependency on divalent cations like magnesium ions which are crucial for its enzymatic function .
Applications

Scientific Uses

RTC-5 has significant implications in virology research and therapeutic development:

  1. Vaccine Development: Understanding the structure and function of RTC-5 aids in designing vaccines that can elicit immune responses against coronaviruses.
  2. Antiviral Drug Design: Targeting components of the RTC can lead to novel antiviral therapies aimed at inhibiting viral replication.
  3. Basic Research: Studying RTC mechanisms enhances our understanding of viral biology and pathogenesis, contributing to broader applications in infectious disease research.
Introduction to RTC-5 in Targeted Oncotherapy

Therapeutic Rationale for EGFR-Driven Cancer Targeting

Epidermal Growth Factor Receptor (EGFR) represents a well-validated oncotherapeutic target due to its central role in driving proliferation and survival pathways in multiple carcinomas. Activating mutations in EGFR (e.g., exon 19 deletions, L858R) occur in 10–20% of non-small cell lung cancers (NSCLC) and trigger constitutive kinase activity, leading to uncontrolled activation of downstream effectors like PI3K-AKT (pro-survival) and RAS-ERK (proliferation) cascades [4] [7]. Despite initial responses to first-generation EGFR tyrosine kinase inhibitors (TKIs; e.g., erlotinib), resistance frequently emerges via mechanisms like the T790M "gatekeeper" mutation (~50% of cases) or bypass signaling activation [4] [7]. This underscores the need for agents concurrently targeting multiple downstream pathways to overcome compensatory signaling and improve durability of response.

RTC-5 (TRC-382; CAS 1423077-49-9) addresses this unmet need through its dual inhibition of PI3K-AKT and RAS-ERK signaling nodes. As a phenothiazine-optimized small molecule (MW: 510.96 g/mol; Formula: C₂₄H₂₂ClF₃N₂O₃S), RTC-5 demonstrates nanomolar-scale EGFR inhibition (IC₅₀ undisclosed) and significantly suppresses phosphorylated AKT and ERK in EGFR-driven cancers [1] [6]. In NCI-H1650 lung adenocarcinoma cells (harboring EGFR mutations), RTC-5 achieved a GI₅₀ of 12.6 μM after 48-hour exposure, confirming potent cytostatic activity [1]. In vivo, RTC-5 efficacy was validated in xenograft models of EGFR-driven tumors, where it reduced tumor growth via concomitant downregulation of oncogenic signaling cascades [1] [6].

Table 1: Molecular and Cellular Characteristics of RTC-5

PropertyValue/DescriptorExperimental Context
Molecular Weight510.96 g/molCalculated from C₂₄H₂₂ClF₃N₂O₃S
CAS Number1423077-49-9Unique compound identifier
Solubility (DMSO)15 mg/mL (29.36 mM)In vitro stock solution
Cellular GI₅₀ (NCI-H1650)12.6 μM48-h MTT assay [1]
Key Pathway Inhibitionp-AKT ↓, p-ERK ↓Western blot (H1650 cells) [1]

Historical Development of Phenothiazine Derivatives in Anti-Cancer Research

Phenothiazines—structurally characterized by a tricyclic 10H-dibenzo[b,e]-1,4-thiazine core—were initially developed as antipsychotics (e.g., chlorpromazine, fluphenazine) but later repurposed for oncology due to their broad bioactivity [5] [8]. Early phenothiazines exhibited in vitro anti-cancer effects (e.g., fluphenazine IC₅₀: 5–20 μM), but their utility was limited by potent dopamine/serotonin receptor antagonism, causing neurological side effects [3] [8]. Medicinal chemistry efforts focused on structural optimization to decouple anti-cancer activity from neuroreceptor binding:

  • Scaffold Modifications: Introduction of electron-withdrawing groups (e.g., -CF₃, -Cl) at position C-2 enhanced cytotoxicity and membrane permeability [5].
  • Side Chain Engineering: Replacement of terminal piperazine groups with benzyl-linked moieties reduced affinity for dopamine receptors (D2) by 100–1000-fold while retaining calmodulin (CaM) binding and anti-proliferative effects [3].

These innovations yielded derivatives like CWHM-974, which exhibited enhanced cancer cell line potency versus parental fluphenazine and minimal D2R binding [3]. RTC-5 emerged from this lineage as an "optimized phenothiazine" with specific anti-EGFR signaling properties [1]. Its structure features a trifluoromethoxy group at C-2 and a sulfonamide-linked alkyl chain at N-10—key modifications associated with improved target specificity and reduced off-target CNS effects [1] [5]. Phenothiazines’ inherent blood-brain barrier (BBB) permeability remains advantageous for targeting CNS metastases, a frequent challenge in EGFR-mutant NSCLC [3] [5].

Position of RTC-5 in the Landscape of Dual-Pathway Inhibitors

RTC-5 occupies a distinct niche among EGFR pathway inhibitors due to its dual-pathway suppression and phenothiazine-derived chemistry. Unlike classical ATP-competitive TKIs (e.g., gefitinib, osimertinib), which directly inhibit EGFR kinase activity but spare downstream effectors, RTC-5 concurrently attenuates PI3K-AKT and RAS-ERK signaling cascades [1] [6]. This multi-pathway inhibition is critical given the crosstalk and feedback loops between these axes that drive resistance to single-node inhibitors [4] [7].

Table 2: Comparing RTC-5 with Representative EGFR-Targeted Agents

Agent ClassExamplesPrimary TargetKey LimitationsRTC-5 Differentiation
1st-gen TKIsGefitinib, ErlotinibEGFR (reversible)T790M resistance (~50%)Downstream pathway inhibition
2nd-gen TKIsAfatinibEGFR/HER2 (irreversible)Dose-limiting toxicityPhenothiazine scaffold; BBB penetration
3rd-gen TKIsOsimertinibEGFR T790MAcquired C797S mutationsDual p-AKT/p-ERK suppression [1]
Dual-Pathway AgentsRTC-5PI3K-AKT + RAS-ERKN/A (investigational)

Mechanistically, RTC-5’s negative regulation of PI3K-AKT and RAS-ERK occurs downstream of EGFR, positioning it as a viable option against tumors with acquired resistance to upstream TKIs. Preclinical evidence confirms its efficacy in xenograft models post-EGFR TKI failure, where it significantly delayed tumor progression [1] [6]. Furthermore, phenothiazines like RTC-5 may target cancer stem-like cells (CSCs)—a subpopulation implicated in metastasis and relapse—through CaM binding and disruption of stemness pathways (e.g., Notch, Wnt) [3] [5] [10]. This multi-modal activity contrasts with most TKIs, which primarily inhibit bulk tumor proliferation.

Properties

Product Name

RTC-5

IUPAC Name

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C24H22ClF3N2O3S

Molecular Weight

511.0 g/mol

InChI

InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2

InChI Key

QYOJMNDDVVEPFN-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.